Tiamulin Fumarate
Overview
Description
Tiamulin fumarate is a semi-synthetic derivative of the antibiotic pleuromutilin, which is produced by the basidiomycete Clitopilus scyphoides (formerly Pleurotus mutilis). It is primarily used in veterinary medicine, particularly for pigs and poultry, due to its effectiveness against a variety of Gram-positive bacteria and mycoplasma .
Mechanism of Action
Target of Action
Tiamulin hydrogen fumarate is a semi-synthetic derivative of pleuromutilin . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes . The primary molecular target of Tiamulin is the 50S rRNA , which plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Tiamulin hydrogen fumarate inhibits protein synthesis by binding to domain V of 23S rRNA . This interaction disrupts the positioning of the tRNA’s CCA end, thereby inhibiting peptide transferase and subsequent protein production .
Biochemical Pathways
The primary biochemical pathway affected by Tiamulin hydrogen fumarate is the protein synthesis pathway in sensitive bacteria . By binding to the 23S rRNA, Tiamulin prevents the correct positioning of the tRNA, which in turn inhibits the peptide transferase activity. This action disrupts protein synthesis, leading to the bacteriostatic effect of Tiamulin.
Pharmacokinetics
Tiamulin hydrogen fumarate is well absorbed when administered orally . It is widely distributed throughout the body .
Result of Action
The inhibition of protein synthesis by Tiamulin hydrogen fumarate leads to a bacteriostatic effect, preventing the growth and proliferation of sensitive bacteria . It is particularly effective against Mycoplasma gallisepticum , a pathogen that causes respiratory disease in poultry .
Biochemical Analysis
Biochemical Properties
Tiamulin hydrogen fumarate is active against gram-positive bacteria, mycoplasmas, and anaerobes, including Brachyspira hyodysenteriae . It is well absorbed when administered orally .
Cellular Effects
Tiamulin hydrogen fumarate is widely used in pigs and poultry for the control of infectious diseases . It can effectively be used in the study of airsacculitis, which is primarily caused by Mycoplasma spp .
Molecular Mechanism
Tiamulin hydrogen fumarate works by binding with the rRNA in the peptidyl transferase slot of the bacterial ribosome, thereby preventing the correct positioning of the CCA end of tRNA, to promote peptidyl transferase and subsequent protein production .
Temporal Effects in Laboratory Settings
Tiamulin hydrogen fumarate is a stable compound. It is soluble in methanol or ethanol, dissolves in water, slightly soluble in acetone, and almost insoluble in alkanes .
Dosage Effects in Animal Models
Tiamulin hydrogen fumarate is used to treat chronic respiratory disease in chickens, mycoplasma pneumonia in pigs, and pleuropneumonia caused by haemophilus in pigs. It can also be used for dysentery caused by swine spirochetes .
Metabolic Pathways
Tiamulin hydrogen fumarate is metabolized into 20 metabolites in the body, some of which have antibacterial properties . Approximately 30% of the metabolites are excreted in the urine, and the rest are excreted from the feces .
Transport and Distribution
Tiamulin hydrogen fumarate is widely distributed in the body, with the highest concentration in the lungs .
Preparation Methods
Tiamulin fumarate is synthesized through a semi-synthetic process. The initial step involves the fermentation of the fungus Clitopilus scyphoides to produce pleuromutilin. This is followed by chemical modifications to introduce the diethylaminoethylthioacetyl moiety, resulting in tiamulin. The final step involves the formation of the fumarate salt to enhance its solubility and stability .
Industrial production methods typically involve the use of boiling granulation to produce this compound particles. This method helps to achieve a high drug content and masks the pungent smell of this compound, making it more palatable for animals .
Chemical Reactions Analysis
Tiamulin fumarate undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to 8-α-hydroxymutilin.
Oxidation and Reduction: These reactions can modify the functional groups on the pleuromutilin structure, potentially altering its antimicrobial activity.
Substitution: The diethylaminoethylthioacetyl moiety can be substituted with other groups to create derivatives with different properties.
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions are typically derivatives of pleuromutilin with modified functional groups .
Scientific Research Applications
Tiamulin fumarate has a wide range of scientific research applications:
Comparison with Similar Compounds
Tiamulin fumarate is part of the pleuromutilin class of antibiotics, which includes other compounds such as valnemulin and retapamulin. Compared to these similar compounds, this compound has a unique diethylaminoethylthioacetyl moiety that enhances its hydrophobicity and improves its antimicrobial activity .
Valnemulin: Similar to tiamulin, but with a different side chain that affects its spectrum of activity.
Retapamulin: Used primarily in human medicine for topical infections, whereas tiamulin is used in veterinary medicine.
This compound’s unique structure and broad spectrum of activity make it a valuable antibiotic in veterinary medicine.
Properties
CAS No. |
55297-96-6 |
---|---|
Molecular Formula |
C32H51NO8S |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
but-2-enedioic acid;[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |
InChI |
InChI=1S/C28H47NO4S.C4H4O4/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/t19?,20?,22?,24?,25?,26-,27+,28+;/m1./s1 |
InChI Key |
YXQXDXAHCSEVSD-HHERQYPASA-N |
Isomeric SMILES |
CCN(CC)CCSCC(=O)OC1C[C@@](C(C([C@@]23CCC([C@@]1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
55297-96-6 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
62859-27-2 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(diethylaminoethyl)thioacetoxymutilin 81723 HFU Dynamutilin tiamulin tiamulin fumarate tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer tiamulin hydrochloride tiamutin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tiamulin hydrogen fumarate exert its antibacterial activity?
A1: Tiamulin hydrogen fumarate is a pleuromutilin antibiotic that targets the bacterial ribosome, specifically the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, ] It binds with high affinity to the 23S rRNA in this region, preventing the formation of peptide bonds during the initiation phase of protein synthesis. [, ] This effectively halts bacterial protein production, leading to bacteriostatic effects. [, ]
Q2: Does Tiamulin hydrogen fumarate affect protein synthesis once it has begun?
A2: No. Tiamulin hydrogen fumarate primarily inhibits the initiation step of protein synthesis. [, ] Once elongation has started, it does not interfere with peptide bond formation. [, ]
Q3: What is the molecular formula and weight of Tiamulin hydrogen fumarate?
A3: The molecular formula of Tiamulin hydrogen fumarate is C28H48NO4S+·C4H3O4−, and its molecular weight is 637.88 g/mol. []
Q4: How does the CEVA Matrix Technology™ improve the properties of Tiamulin hydrogen fumarate premixes?
A4: CEVA Matrix Technology™ utilizes a protective granulation process that enhances the stability of Tiamulin hydrogen fumarate during manufacturing and storage of medicated feeds. [] It also ensures homogeneous distribution of the active ingredient in the feed, reducing the risk of treatment failure due to inconsistent dosage. [] Additionally, this technology minimizes dust emission, limiting cross-contamination and potential inhalation risks for users. []
Q5: How is Tiamulin hydrogen fumarate metabolized and excreted?
A5: Following oral administration, Tiamulin hydrogen fumarate is well-absorbed and extensively metabolized in the liver. [, ] It is primarily excreted in bile and feces, with a smaller portion eliminated in urine. [, ] Studies using radiolabeled Tiamulin hydrogen fumarate in dogs, rats, and pigs confirm this excretion pattern. [, ]
Q6: What is the marker residue used to monitor Tiamulin hydrogen fumarate depletion in animal tissues?
A6: The marker residue for Tiamulin hydrogen fumarate, as defined by Regulation EEC 2377/90, is the sum of its metabolites that can be hydrolyzed to 8-α-hydroxymutilin. [] This marker is used to determine minimum withdrawal times for animal products intended for human consumption. []
Q7: Can Tiamulin hydrogen fumarate be used to control swine dysentery?
A8: Yes, Tiamulin hydrogen fumarate has shown efficacy in controlling swine dysentery. Field trials demonstrated that Tiamulin hydrogen fumarate at 30 ppm in feed effectively prevented clinical signs of dysentery and suppressed the isolation of Treponema hyodysenteriae. []
Q8: What is the mechanism behind Tiamulin hydrogen fumarate resistance?
A10: Resistance is thought to arise from mutations in the ribosomal L3 protein or the 23S rRNA itself. [, ] These mutations can increase the flexibility of the peptidyl transferase center, allowing the bacterial ribosome to overcome the inhibitory effects of Tiamulin hydrogen fumarate. [, ]
Q9: What analytical methods are used to quantify Tiamulin hydrogen fumarate in various matrices?
A11: Several analytical methods have been developed for quantifying Tiamulin hydrogen fumarate. High-performance liquid chromatography (HPLC) with various detectors, including diode array detectors (DAD), is commonly used to determine Tiamulin hydrogen fumarate concentrations in feed, premixes, and pharmaceutical formulations. [, , , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and selectivity for quantifying Tiamulin hydrogen fumarate and its metabolites in animal tissues. [, ]
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